molecular formula C18H20F3NO3S B2385369 2-Isobutoxy-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone CAS No. 339276-95-8

2-Isobutoxy-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone

Cat. No.: B2385369
CAS No.: 339276-95-8
M. Wt: 387.42
InChI Key: YGLOQBXROJLHCW-UHFFFAOYSA-N
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Description

2-Isobutoxy-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone is a sulfone-containing heteroaromatic compound characterized by:

  • A pyridine core substituted with two methyl groups at positions 4 and 6, and an isobutoxy group at position 2.
  • A 4-(trifluoromethyl)phenyl group linked via a sulfone bridge at position 3 of the pyridine ring.

Properties

IUPAC Name

4,6-dimethyl-2-(2-methylpropoxy)-3-[4-(trifluoromethyl)phenyl]sulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO3S/c1-11(2)10-25-17-16(12(3)9-13(4)22-17)26(23,24)15-7-5-14(6-8-15)18(19,20)21/h5-9,11H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLOQBXROJLHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)OCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Isobutoxy-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone (CAS No. 339276-95-8) is a synthetic compound with potential applications in pharmaceuticals due to its unique chemical structure and biological activity. This article focuses on the compound's biological properties, including its anti-inflammatory, analgesic, and potential antiviral activities.

  • Molecular Formula : C18H20F3NO3S
  • Molecular Weight : 387.42 g/mol
  • Structure : The compound features a pyridine ring substituted with isobutoxy and trifluoromethyl groups, contributing to its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. The following table summarizes findings from various research studies:

Study ReferenceInhibition (%)Standard DrugConcentration (mM)
El-Karim et al.93.80Diclofenac1
Akhtar et al.IC50: 34.1 μg/mLDiclofenac-
Sivaramakarthikeyan et al.93.53 ± 1.37%Diclofenac-

These results indicate that this compound exhibits significant anti-inflammatory effects, comparable to established drugs like diclofenac.

Analgesic Activity

The analgesic properties of the compound have also been evaluated in various models:

  • Mechanism of Action : The compound appears to inhibit inflammatory cytokines, such as TNF-α, which are crucial in pain pathways.
  • Efficacy : In animal models, it demonstrated potent and long-lasting analgesic effects.

Case Studies

  • In Vivo Studies on Rats : A study involving acute inflammatory models showed that the compound significantly reduced hind paw swelling and body weight loss in rats, indicating its potential as an anti-inflammatory agent.
  • Comparative Analysis : In a comparative study with other compounds, it was found that this sulfone exhibited superior anti-inflammatory activity over several tested analogs.

Potential Antiviral Activity

Emerging research suggests that compounds structurally similar to this compound may possess antiviral properties:

  • Mechanism : Preliminary findings indicate that the compound may inhibit viral replication through interaction with viral proteases.
  • Future Directions : Further studies are necessary to elucidate its mechanism against specific viruses, including coronaviruses.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as an antitumor agent . Studies have shown promising results in inhibiting various cancer cell lines, which can be attributed to its ability to interfere with cellular processes involved in tumor growth.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of similar sulfonamide derivatives against several cancer cell lines, including HCT-116 and MCF-7. The results indicated that compounds with structural similarities to 2-isobutoxy-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone exhibited significant inhibitory effects on cell proliferation, with IC50 values ranging from 3.6 µM to 11.0 µM .

Agrochemical Applications

In agrochemistry, compounds with trifluoromethyl groups are known to enhance the biological activity of pesticides. The presence of the sulfonyl group in this compound may improve its efficacy as a pesticide or herbicide by increasing its stability and solubility in various environments.

Example: Herbicidal Activity

Research has suggested that similar sulfonyl compounds can act as herbicides by inhibiting specific pathways in plant growth. The application of such compounds could lead to more effective weed management strategies in agricultural practices.

Material Science Applications

This compound may also find applications in the development of advanced materials due to its unique chemical properties.

Potential Use in Polymers

The incorporation of this compound into polymer matrices could enhance the thermal and mechanical properties of the materials, making them suitable for high-performance applications. Its ability to form strong covalent bonds may lead to improved durability and resistance to environmental factors.

Summary of Applications

Application AreaDescriptionExample/Case Study
Medicinal ChemistryPotential antitumor agent with significant cytotoxic effects on cancer cell linesIC50 values between 3.6 µM to 11.0 µM against HCT-116 and MCF-7
AgrochemicalsEnhances biological activity in pesticides; potential herbicidal activitySimilar compounds show efficacy in inhibiting plant growth pathways
Material ScienceImproves thermal and mechanical properties when incorporated into polymersPotential for high-performance material applications

Comparison with Similar Compounds

Substituent Effects: Isobutoxy vs. Isobutylsulfanyl

The compound 2-(Isobutylsulfanyl)-4,6-dimethyl-3-pyridinyl 2-methylphenyl sulfone (CAS 477864-70-3, ) shares a pyridine core and sulfone linkage but differs in substituents:

  • Isobutylsulfanyl (thioether) vs. isobutoxy (ether) at position 2.
  • 2-Methylphenyl vs. 4-(trifluoromethyl)phenyl as the sulfone-linked aromatic group.
Property Target Compound Compound
Position 2 Substituent Isobutoxy (C-O) Isobutylsulfanyl (C-S)
Aromatic Group 4-(Trifluoromethyl)phenyl 2-Methylphenyl
Molecular Formula Not explicitly provided C₁₈H₂₃NO₂S₂

Implications :

  • Metabolic Stability : Thioethers (C-S) are more prone to oxidative metabolism than ethers (C-O), suggesting the target compound may exhibit longer half-life .

Trifluoromethyl vs. Chloro Substituents

The patent application () lists compounds with 4-chloro or 4-(trifluoromethyl)phenyl groups. For example:

  • 4-Chloro-2-(6-trifluoromethylpyridin-3-yl)phenyl
  • 4-(Trifluoromethyl)-2-(6-methylthiopyridin-3-yl)phenyl
Substituent Trifluoromethyl (Target Compound) Chloro ()
Electronic Effect Strong electron-withdrawing (-I effect) Moderate electron-withdrawing
Lipophilicity High (logP ~3.5 inferred) Lower (logP ~2.8 inferred)
Metabolic Resistance Enhanced due to C-F bond stability Less resistant to metabolism

Implications :

  • The trifluoromethyl group in the target compound likely improves membrane permeability and resistance to oxidative degradation compared to chloro analogs .

Heterocyclic Core Variations

The compound in , 3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfon-yl}-4-methylbenzoic acid , features a benzimidazole-sulfone system instead of a pyridine core.

Feature Target Compound Compound
Core Structure Pyridine Benzimidazole
Sulfone Linkage Connects pyridine and aryl group Connects benzimidazole and aryl
Key Substituents Isobutoxy, trifluoromethyl Trifluoroethoxy, methyl

Implications :

  • Benzimidazole cores () may enhance planar stacking interactions in biological systems, whereas pyridine (target compound) offers simpler synthetic accessibility and tunable basicity .

Sulfone-Linked Aromatic Systems

3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone () exemplifies a sulfone connecting two phenolic rings. In contrast, the target compound links a pyridine to a trifluoromethylphenyl group.

Property Target Compound Compound
Aromatic Groups Pyridine + trifluoromethylphenyl Two dihydroxyphenyl rings
Functional Groups Methyl, isobutoxy Amino, hydroxy
Potential Applications Drug candidates Polymers, chelating agents

Implications :

  • The dihydroxyphenyl groups in enable hydrogen bonding, while the trifluoromethylphenyl group in the target compound prioritizes hydrophobicity and metabolic stability .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 2-isobutoxy-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, solvent choice (e.g., methanol or DMSO) and temperature gradients significantly influence yield and purity, as demonstrated in sulfone-related syntheses . Catalysts such as photoredox agents may enhance trifluoromethylation efficiency under visible light, as shown in analogous systems using phenyl trifluoromethyl sulfone as a radical precursor . Purification via chromatography (e.g., HPLC with sodium 1-octanesulfonate buffer) is critical for isolating high-purity products .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this sulfone compound?

  • Methodological Answer : NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for verifying molecular structure and functional groups . For detecting impurities or degradation products, reverse-phase chromatography with UV-Vis detection (e.g., using a sodium acetate buffer at pH 4.6) provides high resolution . FT-IR can confirm sulfone group stability under acidic/alkaline conditions .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and sulfone groups influence radical-mediated reactions involving this compound?

  • Methodological Answer : The sulfone group acts as an electron-withdrawing moiety, stabilizing radical intermediates via resonance. In photoredox systems, trifluoromethyl phenyl sulfone forms electron donor-acceptor (EDA) complexes with thiophenols, enabling single electron transfer (SET) under visible light without additional catalysts . Computational modeling of frontier molecular orbitals (FMOs) could further elucidate reactivity trends.

Q. What experimental approaches resolve contradictions in stability data during solvent extraction processes?

  • Methodological Answer : Stability studies in nuclear extraction processes (e.g., grouped actinide separation) reveal that phenyl trifluoromethyl sulfone diluents degrade under prolonged radiation. Accelerated aging experiments with gamma irradiation, coupled with LC-MS analysis, help identify degradation pathways . Adjusting solvent composition (e.g., adding TBP or CyMe4-BTBP) mitigates instability .

Q. How can structural analogs inform structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Patent data on aryl sulfone derivatives (e.g., 4-chloro-2-(6-trifluoromethylpyridin-3-yl)phenyl) highlight the importance of substituent positioning on bioactivity . Systematic substitution of the pyridinyl isobutoxy group with electron-donating/withdrawing groups (e.g., cyano or methylthio) can elucidate steric and electronic effects on binding affinity .

Q. What mechanistic insights explain conflicting yields in trifluoromethylation reactions under varying solvent systems?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO) enhance trifluoromethyl radical generation by stabilizing EDA complexes, while protic solvents (e.g., ethanol) may quench reactive intermediates . Kinetic studies using stopped-flow spectroscopy under controlled pH and temperature conditions can clarify solvent effects .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in NMR spectra caused by synthetic byproducts?

  • Methodological Answer : Multi-dimensional NMR (e.g., HSQC, HMBC) resolves overlapping signals from regioisomers. For persistent ambiguities, isotopic labeling (e.g., ¹⁵N or ¹⁹F) or X-ray crystallography provides definitive structural assignments .

Q. What strategies validate the purity of this sulfone compound in long-term stability studies?

  • Methodological Answer : Accelerated stability testing under ICH guidelines (40°C/75% RH) combined with LC-MS/MS detects hydrolytic or oxidative degradation. Quantifying residual solvents via headspace GC-MS ensures compliance with pharmacopeial standards .

Tables for Key Data

Parameter Optimal Conditions Reference
Reaction SolventMethanol/Buffer (65:35), pH 4.6
Photoredox EfficiencyVisible light (450 nm), catalyst-free
Degradation Half-life (TBP)72 hours at 25°C in 0.1 M HNO₃
Chromatographic Purity≥99.5% via HPLC (C18 column)

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